molecular formula C11H9BrN2O2 B1333168 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 187998-44-3

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1333168
CAS No.: 187998-44-3
M. Wt: 281.1 g/mol
InChI Key: XHUOEOFQYJPQOZ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Structural and Spectral Studies

  • Structural Analysis: The derivative 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied for its structural and spectral properties. The compound was characterized using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Such studies are crucial for understanding the molecular structure and electronic properties of similar compounds (Viveka et al., 2016).

Applications in Nonlinear Optics

  • Optical Nonlinearity: A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates demonstrated significant optical nonlinearity, indicating potential use in optical limiting applications. This property is essential for developing materials that can protect sensitive optical devices from damage by intense light pulses (Chandrakantha et al., 2013).

Antifungal Activity

  • Antifungal Properties: A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed moderate to excellent antifungal activities against several phytopathogenic fungi. This suggests potential use in agricultural or pharmaceutical applications for controlling fungal infections (Du et al., 2015).

Synthesis Methodology

  • Modified Synthesis Techniques: Research has been conducted on modifying the synthesis process of variably substituted pyrazoles, which could enhance the efficiency and yield of related compounds like 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Such advancements are crucial for industrial-scale production (Khan et al., 2005).

Mechanism of Action

Target of Action

Related compounds such as pyrazoline derivatives have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s known that pyrazoline derivatives can affect the activity of ache . A reduction in AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . Oxidative stress can negatively affect different cellular components .

Pharmacokinetics

A related compound, 1-(4-bromophenyl)-1h-pyrrole, has been reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor . These properties could potentially impact the bioavailability of the compound.

Result of Action

Related compounds have been reported to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the safety data sheet for a related compound, 4-Bromophenol, indicates that it is classified as dangerous, with hazard statements including H318, H319, which refer to causing serious eye damage and skin irritation .

Properties

IUPAC Name

1-(4-bromophenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUOEOFQYJPQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377775
Record name 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187998-44-3
Record name 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 187998-44-3
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